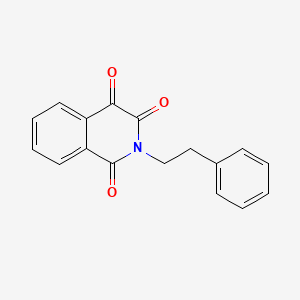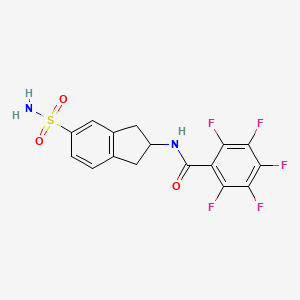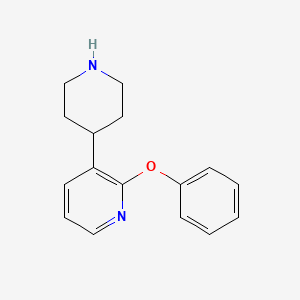
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that contains both indazole and pyridine moieties. Indazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry . The presence of the pyridine ring further enhances the compound’s potential for various applications in scientific research and industry.
Méthodes De Préparation
One common synthetic route includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The pyridine ring can then be introduced through various coupling reactions, such as the use of pyridine-2-carboxaldehyde under appropriate reaction conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Various substitution reactions can occur at the pyridine or indazole rings, often using halogenating agents or nucleophiles
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic environments, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized derivatives with enhanced biological activities .
Applications De Recherche Scientifique
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The indazole moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it can inhibit protein kinases, which play a crucial role in cell signaling and proliferation . The pyridine ring further enhances its binding affinity and specificity towards these targets, making it a potent compound for therapeutic applications .
Comparaison Avec Des Composés Similaires
2-Pyridin-2-ylmethyl-1,2-dihydro-indazol-3-one can be compared with other indazole and pyridine derivatives:
Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole share the indazole core but differ in their substitution patterns and biological activities.
Pyridine Derivatives: Compounds such as pyridine-2-carboxaldehyde and 2-aminopyridine exhibit different chemical properties and applications due to variations in their functional groups.
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
2-(pyridin-2-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-11-6-1-2-7-12(11)15-16(13)9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
Clé InChI |
NZOJCPNWISMMAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)


![2-phenyl-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B10842081.png)
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)

![2-p-Tolyl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842098.png)
